LSD1 Inhibitor Patent Exclusivity: 4-Methoxy vs. 3-Methoxy Regioisomer
The compound is explicitly claimed as an LSD1 inhibitor in CN107174584B, whereas the 3-methoxy positional isomer (CAS 1609395-39-2) is absent from this patent's specific compound list [1]. While quantitative IC₅₀ values are not disclosed in the publicly accessible patent text, the structural specificity of the claim implies that para-substitution is required for the observed 'significant inhibitory effect' on LSD1 described in the patent abstract [1].
| Evidence Dimension | LSD1 patent coverage |
|---|---|
| Target Compound Data | Explicitly claimed in CN107174584B as LSD1 inhibitor [1] |
| Comparator Or Baseline | 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone HCl (CAS 1609395-39-2): not found in any LSD1 inhibitor patent |
| Quantified Difference | Patent presence vs. absence; no quantitative IC₅₀ comparison available |
| Conditions | Patent document analysis; patent claim scope vs. commercial availability |
Why This Matters
For LSD1-focused screening campaigns, selecting the patent-validated 4-methoxy isomer ensures alignment with known intellectual property and target engagement claims, unlike the untested meta isomer.
- [1] Chinese Patent CN107174584B. Application of piperazine-containing compounds in preparation of LSD1 inhibitors. Published 2017. View Source
